molecular formula C14H13ClO3S B15297161 4-Chloro-3-methylphenyl 4-methylbenzene-1-sulfonate CAS No. 599-85-9

4-Chloro-3-methylphenyl 4-methylbenzene-1-sulfonate

Cat. No.: B15297161
CAS No.: 599-85-9
M. Wt: 296.8 g/mol
InChI Key: CGPJEKIQZSYWLP-UHFFFAOYSA-N
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Description

4-Chloro-3-methylphenyl 4-methylbenzene-1-sulfonate is an organic compound that belongs to the class of aromatic sulfonates. This compound is characterized by the presence of a chloro and methyl group on the phenyl ring, and a sulfonate group attached to another methylbenzene ring. It is used in various chemical reactions and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3-methylphenyl 4-methylbenzene-1-sulfonate typically involves the sulfonation of 4-Chloro-3-methylphenol with 4-methylbenzenesulfonyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include maintaining the temperature at around 0-5°C to control the exothermic nature of the reaction.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up by using continuous flow reactors which allow for better control of reaction parameters and improved safety. The use of automated systems ensures consistent quality and higher yields.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-methylphenyl 4-methylbenzene-1-sulfonate undergoes various types of chemical reactions including:

    Nucleophilic Aromatic Substitution: This reaction involves the replacement of the chloro group with a nucleophile.

    Electrophilic Aromatic Substitution: The methyl groups on the benzene rings can undergo reactions such as nitration, sulfonation, and halogenation.

    Oxidation: The methyl groups can be oxidized to form carboxylic acids.

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles.

    Electrophilic Aromatic Substitution: Reagents such as nitric acid, sulfuric acid, and halogens are used under controlled conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used.

Major Products Formed

    Nucleophilic Aromatic Substitution: Products include substituted phenyl sulfonates.

    Electrophilic Aromatic Substitution: Products include nitro, sulfo, and halo derivatives.

    Oxidation: Products include carboxylic acids and their derivatives.

Scientific Research Applications

4-Chloro-3-methylphenyl 4-methylbenzene-1-sulfonate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It is used in the study of enzyme inhibition and protein interactions.

    Industry: It is used in the manufacture of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Chloro-3-methylphenyl 4-methylbenzene-1-sulfonate involves its interaction with specific molecular targets. The sulfonate group can form strong ionic interactions with positively charged sites on proteins or enzymes, leading to inhibition or modulation of their activity. The chloro and methyl groups can also influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-3-methylphenol: Similar structure but lacks the sulfonate group.

    4-Methylbenzenesulfonyl chloride: Similar structure but lacks the chloro and methyl groups on the phenyl ring.

    4-Chloro-3-methylbenzene-1,2-diamine hydrochloride: Similar structure but contains an amine group instead of a sulfonate group.

Uniqueness

4-Chloro-3-methylphenyl 4-methylbenzene-1-sulfonate is unique due to the presence of both chloro and methyl groups on the phenyl ring along with a sulfonate group. This combination of functional groups provides distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

CAS No.

599-85-9

Molecular Formula

C14H13ClO3S

Molecular Weight

296.8 g/mol

IUPAC Name

(4-chloro-3-methylphenyl) 4-methylbenzenesulfonate

InChI

InChI=1S/C14H13ClO3S/c1-10-3-6-13(7-4-10)19(16,17)18-12-5-8-14(15)11(2)9-12/h3-9H,1-2H3

InChI Key

CGPJEKIQZSYWLP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2=CC(=C(C=C2)Cl)C

Origin of Product

United States

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